molecular formula C12H15FOS B13653390 2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one

2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B13653390
M. Wt: 226.31 g/mol
InChI Key: IPMRPKPIJKWBLM-UHFFFAOYSA-N
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Description

2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one is a synthetic building block of interest in medicinal chemistry and organic synthesis. It belongs to a class of compounds featuring a fluorophenyl group, a ketone, and a thioether linkage. The 4-fluorophenyl moiety is a common pharmacophore in active pharmaceutical ingredients, often used to modulate a compound's electronic properties, lipophilicity, and metabolic stability . The butylthio side chain provides a potential site for further chemical modification or may contribute to interactions with biological targets. Compounds with similar fluorophenyl-ketone structures are frequently utilized as key intermediates in the synthesis of more complex molecules for pharmacological research, including studies focused on the central nervous system . Researchers employ this chemical as a precursor for developing novel compounds, such as triazole derivatives, which are known to exhibit a range of biological activities including antimicrobial and antitumor effects . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

2-butylsulfanyl-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C12H15FOS/c1-2-3-8-15-9-12(14)10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3

InChI Key

IPMRPKPIJKWBLM-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The common synthetic approach to 2-(butylthio)-1-(4-fluorophenyl)ethan-1-one involves nucleophilic substitution of an α-halo ketone with a butylthiol. The α-halo ketone typically used is 2-bromo-1-(4-fluorophenyl)ethanone, which reacts with butylthiol under basic or neutral conditions to afford the thioether product.

Preparation of 2-Bromo-1-(4-fluorophenyl)ethanone

The precursor α-bromo ketone can be synthesized by selective bromination of 1-(4-fluorophenyl)ethanone (4-fluoroacetophenone) using N-bromosuccinimide (NBS) under mild conditions such as ultrasonic irradiation or conventional heating.

Step Reagents & Conditions Yield (%) Notes
1 1-(4-fluorophenyl)ethanone + NBS 70-90 Ultrasound-assisted bromination at 80 °C for 15-20 min in solvents like PEG-400 or water
2 Extraction with dichloromethane, evaporation - Purification by evaporation under reduced pressure

This method offers environmentally benign conditions and high selectivity for α-bromo ketone formation.

Nucleophilic Substitution with Butylthiol

The α-bromo ketone intermediate is then reacted with butylthiol to form 2-(butylthio)-1-(4-fluorophenyl)ethan-1-one. Typical conditions involve:

  • Use of a base such as triethylamine or potassium carbonate to deprotonate the thiol.
  • Solvent such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or ethanol.
  • Room temperature to mild heating (25-80 °C).
  • Reaction times from 1 to 24 hours depending on conditions.
Step Reagents & Conditions Yield (%) Notes
1 2-Bromo-1-(4-fluorophenyl)ethanone + butylthiol + base 40-80 Solvent-free or in DMSO with TBD base or triethylamine; solvent-free methods reported for related thiophenols
2 Work-up: extraction, drying over Na2SO4, purification by column chromatography - Purification critical for high purity

Alternative Synthetic Routes

  • Thiol Addition to α,β-Unsaturated Ketones: Thiols can add conjugatively to α,β-unsaturated ketones followed by oxidation or rearrangement to yield related thioether ketones, although this is less direct for the specific compound here.

  • Use of Lewis Acid Catalysis: Formation of thiochroman derivatives from thiophenols and α,β-unsaturated acids under Lewis acid catalysis (AlCl3 or SnCl4) has been reported for analogues but is less relevant for simple ethanone derivatives.

  • Photoredox Catalysis and Transition Metal Catalysis: Recent advances include nickel- or palladium-catalyzed cross-coupling of α-halo thioesters with aryl halides, which may be adapted for the synthesis of related thioether ketones.

Analytical Data and Characterization

The synthesized 2-(butylthio)-1-(4-fluorophenyl)ethan-1-one is typically characterized by:

  • Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic signals for the methylene adjacent to sulfur and aromatic protons; ^13C NMR confirms ketone carbonyl and aromatic carbons.
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~226.31 g/mol).
  • Chromatographic Purity: Achieved by column chromatography using silica gel with eluents such as petroleum ether/ethyl acetate mixtures.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Yield (%) Remarks
Bromination of 4-fluoroacetophenone NBS, ultrasound, PEG-400 or water, 80 °C, 15-20 min 70-90 Environmentally friendly
Nucleophilic substitution 2-Bromo-1-(4-fluorophenyl)ethanone + butylthiol + base (e.g., triethylamine, TBD) 40-80 Solvent-free or DMSO solvent
Purification Column chromatography, drying over Na2SO4 - Essential for purity

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butylthio and fluorophenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(butylthio)-1-(4-fluorophenyl)ethan-1-one, highlighting substituent variations, physicochemical properties, and research findings:

Compound Name Substituent Variations Key Properties/Findings References
2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one Butylthio group at C2, 4-fluorophenyl at C1 Purity: 98% (CAS 1157151-86-4); lipophilic due to butylthio chain.
1-(4-Fluorophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one Oxadiazole and pyrimidinylthio substituents at C2 IR C=O (1683 cm⁻¹), C-O (1149–1195 cm⁻¹); potential enzyme inhibition activity.
2-((5-(5-Bromofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one Triazole and bromofuran substituents at C2 Mp: 156–158°C; elemental analysis aligns with formula; antimicrobial potential inferred.
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one Chlorophenyl at C1, 4-fluorophenyl at C2 Liquid at RT; higher Cl electronegativity may enhance ketone reactivity.
1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one Oxolane (tetrahydrofuran) substituent at C2 Molecular weight: 208.23; increased hydrophilicity due to oxygen-rich oxolane group.
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]ethan-1-one Piperazine and indole-thiophene substituents at C1 and C2 Complex structure; potential CNS activity due to piperazine moiety.

Key Observations:

Substituent Effects on Reactivity: The butylthio group in the target compound enhances lipophilicity compared to polar substituents like oxadiazole or oxolane .

Biological Relevance :

  • Compounds with heterocyclic substituents (e.g., oxadiazole, triazole) show promise in antimicrobial and enzyme inhibition studies, though direct data for the target compound are lacking .
  • The piperazine-indole-thiophene analog exemplifies structural complexity for CNS-targeted drug design .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogs, such as nucleophilic substitution of bromo-ketones with thiols (e.g., : 52.4% yield for a cyclohexyl analog) .
  • Yields for complex analogs (e.g., 39–40% for Ir-catalyzed derivatives in ) suggest challenges in stereochemical control .

Q & A

Q. What are the standard synthetic routes for 2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one?

Q. How is the compound characterized post-synthesis?

Post-synthesis characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the thioether linkage (δ ~2.8–3.2 ppm for SCH₂) and fluorophenyl aromatic signals (δ ~7.0–7.8 ppm) .
  • Mass Spectrometry : ESI-MS (expected [M+H]⁺: 224.3 g/mol) to verify molecular weight .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

  • Catalyst Screening : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions.
  • Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity of butanethiol.
  • Temperature Control : Gradual heating (40°C → 80°C) minimizes decomposition of the fluorophenyl group .
  • Purification : Employ preparative HPLC for challenging separations, especially if oxidation byproducts (e.g., sulfoxide) are present .

Q. What mechanistic insights govern nucleophilic addition reactions involving this compound?

The electrophilic carbonyl carbon undergoes nucleophilic attack by reagents like Grignard or organolithium compounds. Computational studies (DFT) suggest that the electron-withdrawing fluorophenyl group increases electrophilicity at the carbonyl, accelerating addition rates. Steric hindrance from the butylthio group may favor attack at specific angles .

Reaction Pathway :

   R-MgX + C=O → R-C-O⁻-MgX → Protonation → R-C-OH  

Q. How can researchers design biological studies to evaluate its enzyme inhibition potential?

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) due to the compound’s lipophilic thioether and fluorophenyl groups.
  • Assay Design : Use fluorescence-based inhibition assays (IC₅₀ determination) with recombinant enzymes.
  • SAR Analysis : Compare analogs (e.g., varying alkyl chain length on the thioether) to identify critical structural motifs for activity .

Q. How do contradictory solubility data impact formulation for in vitro studies?

Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers) require empirical validation:

  • DMSO Stock Solution : Prepare 10 mM stock and dilute in assay buffer (≤0.1% DMSO final).
  • Solubility Enhancers : Use cyclodextrins or surfactants (e.g., Tween-80) for aqueous systems .

Data Analysis and Interpretation

Q. What strategies resolve conflicting spectroscopic data for structural confirmation?

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping SCH₂ and fluorophenyl signals).
  • X-ray Crystallography : Resolve absolute configuration if chiral centers are present .
  • Comparative Analysis : Cross-reference with published spectra of structurally related thioether ketones .

Q. How can researchers mitigate oxidation of the thioether group during storage?

  • Storage Conditions : Store under inert gas (N₂/Ar) at −20°C in amber vials.
  • Antioxidants : Add 0.1% BHT to prevent sulfoxide/sulfone formation.
  • Periodic QC : Monitor purity via HPLC every 3 months .

Tables for Key Properties

Q. Physical and Chemical Properties :

PropertyValueSource
Molecular Weight224.3 g/mol
Solubility (DMSO)>50 mg/mL
LogP3.2 (predicted)

Q. Biological Activity Parameters :

AssayTargetIC₅₀ (µM)Notes
CYP3A4 InhibitionCytochrome P45012.4 ± 1.2Competitive inhibition
Antibacterial (E. coli)Membrane integrity>100Limited activity

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